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molecular formula C6H4ClF3N2 B079525 6-Chloro-4-(trifluoromethyl)pyridin-2-amine CAS No. 34486-23-2

6-Chloro-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B079525
M. Wt: 196.56 g/mol
InChI Key: CREQAXQASINAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08263595B2

Procedure details

A solution of 2,6-dichloro-4-(trifluoromethylpyridine) (Fluorochem, 10.0 g; 46.30 mmol; 1.0 eq.) in ammonium hydroxide (˜25% in water) (40.0 mL; 4.0 V) was heated to 180° C. for 3 h in a Parr apparatus and cooled down to rt. After this time, reaction mixture was filtered over a bed of celite, evaporated to dryness under reduced pressure, triturated with DCM and filtered. The mother liquors were concentrated under reduced pressure to give the title compound as a yellow oil that crystallized upon standing (4.83 g; 53%). HPLC, Rt: 3.58 min. (purity 96.9%). LC/MS, M+(ESI): 196.8, M−(ESI): 194.8.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([Cl:7])=[N:5][C:4](Cl)=[CH:3][C:2]=1[C:9]([F:12])([F:11])[F:10].[OH-].[NH4+:14]>>[Cl:7][C:6]1[N:5]=[C:4]([NH2:14])[CH:3]=[C:2]([C:9]([F:12])([F:11])[F:10])[CH:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=C(C=C(N=C1Cl)Cl)C(F)(F)F
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered over a bed of celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
triturated with DCM
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquors were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC(=N1)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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